molecular formula C17H16N2O4S B2866695 2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 904277-39-0

2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2866695
CAS No.: 904277-39-0
M. Wt: 344.39
InChI Key: JIWBPPBMTWURIP-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a 6-methoxy-substituted benzothiazole core linked to a 2,3-dimethoxybenzamide moiety. Benzothiazoles are heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy groups on both the benzothiazole and benzamide rings likely influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-10-7-8-12-14(9-10)24-17(18-12)19-16(20)11-5-4-6-13(22-2)15(11)23-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBPPBMTWURIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural variations and their implications:

Compound Name Benzothiazole Substituent Benzamide/Acetamide Substituent Key Properties/Activities Reference
Target Compound 6-OCH₃ 2,3-(OCH₃)₂ High hydrophobicity; potential DNA gyrase inhibition (inferred)
2-(Adamantan-1-yl)-N-(6-OCH₃-benzothiazol-2-yl)acetamide 6-OCH₃ Adamantyl-acetamide Forms H-bonded dimers; crystalline stability via S⋯S interactions
BTC-j (N-(6-OCH₃-benzothiazol-2-yl)-2-(pyridin-3-yl)acetamide) 6-OCH₃ Pyridin-3-yl-acetamide Antimicrobial (MIC: 3.125–12.5 µg/ml vs. E. coli, S. aureus)
N-(6-CF₃-benzothiazol-2-yl)-2-(3-OCH₃-phenyl)acetamide 6-CF₃ 3-OCH₃-phenyl-acetamide Enhanced lipophilicity (CF₃ group); patent examples suggest kinase inhibition
4-Fluoro-N-(6-OCH₃-benzothiazol-2-yl)benzamide 6-OCH₃ 4-F-C₆H₄-CO-NH- Electronegative F substituent may improve bioavailability
2,3-Dichloro-N-(6-OCH₃-benzothiazol-2-yl)benzamide 6-OCH₃ 2,3-Cl₂ Electron-withdrawing Cl groups may reduce metabolic stability

Key Observations :

  • Substituent Position : Methoxy groups at the 6-position of benzothiazole are common (target compound, BTC-j, ), favoring π-stacking and H-bonding .
  • Electron Effects : Methoxy (electron-donating) vs. chloro/fluoro (electron-withdrawing) groups modulate electronic density, impacting interactions with targets like DNA gyrase .

Computational and Docking Studies

  • BTC-j : Docking with DNA gyrase (PDB: 3G75) revealed interactions with Asp73 and Arg76 residues, critical for activity . The target compound’s dimethoxy groups may engage in similar or enhanced interactions.
  • Adamantyl Derivative : Rigid adamantyl moiety may restrict conformational flexibility, affecting target binding .

Biological Activity

2,3-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, and it features a benzothiazole moiety which is significant for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties.

Case Study: Anticancer Efficacy

In a study assessing various benzothiazole derivatives, the compound showed significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with an IC50 value of 26.2 ± 0.9 µM . This suggests that the compound effectively induces apoptosis in cancer cells while exhibiting selectivity over non-malignant cells (MCF-10A) .

CompoundCell LineIC50 (µM)Remarks
This compoundMDA-MB-23126.2 ± 0.9Significant cytotoxicity
Other Benzothiazole DerivativesMCF-10A>100Low cytotoxicity

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In vitro tests revealed that this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus ATCC 25,92316High
Methicillin-resistant S. aureus ATCC 4330032Moderate
Escherichia coli32Moderate

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which may involve the activation of caspases and the disruption of mitochondrial membrane potential.
  • Antibacterial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

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